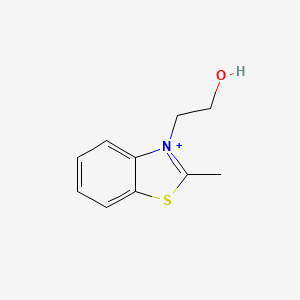
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io es un compuesto químico conocido por su estructura y propiedades únicas. Pertenece a la clase de compuestos benzotiazolium, que se caracterizan por un sistema de anillo benzotiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io normalmente implica la reacción de 2-metilbenzotiazol con óxido de etileno. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. La reacción se puede representar de la siguiente manera:
2-Methylbenzothiazole+Ethylene oxide→this compound
La reacción generalmente se lleva a cabo en presencia de un catalizador, como un ácido fuerte o una base, para facilitar la apertura del anillo de óxido de etileno y su posterior unión al anillo benzotiazol.
Métodos de producción industrial
En entornos industriales, la producción de 3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io puede implicar reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, garantiza la producción eficiente de compuestos de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tioéter correspondientes.
Sustitución: El grupo hidroxilo en el compuesto puede sufrir reacciones de sustitución con varios electrófilos, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se utilizan en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tioéter.
Sustitución: Varios derivados de benzotiazolium sustituidos.
Aplicaciones Científicas De Investigación
3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas y proteínas, lo que lleva a la modulación de su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en el crecimiento microbiano, lo que exhibe propiedades antimicrobianas. Además, su interacción con las vías celulares puede inducir la apoptosis en las células cancerosas, lo que lo convierte en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Hydroxyethylbenzothiazole
- 2-Methylbenzothiazole
- 3-Hydroxyethyl-1,3-benzothiazol-3-ium
Singularidad
3-(2-Hidroxietíl)-2-metil-1,3-benzotiazol-3-io es único debido a la presencia de un grupo hidroxietíl y un grupo metil en el anillo benzotiazol. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares. Por ejemplo, el grupo hidroxietíl mejora su solubilidad en agua, mientras que el grupo metil puede influir en su reactividad e interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C10H12NOS+ |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C10H12NOS/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8/h2-5,12H,6-7H2,1H3/q+1 |
Clave InChI |
DUPDJONYRNIZRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC=CC=C2S1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















